
1-Methylnaphthalene-7-acetic acid
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Overview
Description
1-Methylnaphthalene-7-acetic acid is an organic compound that belongs to the class of naphthalenes, which are characterized by two fused benzene rings. This compound is a derivative of naphthalene, featuring a methyl group and an acetic acid moiety attached to the naphthalene ring system. Naphthalene derivatives are known for their diverse biological activities and are widely studied in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylnaphthalene-7-acetic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 1-methylnaphthalene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methylnaphthalene-7-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Alcohol derivatives
Substitution: Halogenated and nitrated naphthalene derivatives
Scientific Research Applications
Plant Growth Regulation
1-Methylnaphthalene-7-acetic acid is primarily recognized for its role as a plant growth regulator. It is structurally related to natural auxins, which are essential for plant growth and development. The compound is used to:
- Stimulate Root Growth : It enhances adventitious root formation in cuttings, which is critical in horticulture for propagating plants. Studies have shown that treatments with naphthalene acetic acid can significantly increase rooting percentages and root biomass in various species, including ornamental plants and fruit trees .
- Control Preharvest Fruit Drop : The compound is effective in delaying the drop of fruits before harvest, thus improving yield. For example, it has been applied to apples and pears to prevent premature fruit drop, ensuring better harvest quality .
- Promote Flower Bud Formation : In certain crops like tobacco and pistachio, this compound aids in flower bud formation, which is crucial for fruit production .
Environmental Research
The environmental impact of this compound has been studied extensively due to its potential effects on ecosystems:
- Toxicological Profiles : Research has indicated that naphthalene acetates, including this compound, exhibit low acute toxicity. They are not considered mutagenic or carcinogenic based on available data. However, chronic exposure studies suggest potential adverse effects such as reduced body weight gain in laboratory animals .
- Ecological Risk Assessments : The ecological risk assessments conducted by regulatory bodies have shown that the use of naphthalene acetates poses minimal risk to non-target species and ecosystems. For instance, the U.S. EPA has evaluated the risks associated with agricultural applications and found them to be acceptable under specified conditions .
Synthesis of Metal Complexes
Recent studies have explored the synthesis of metal complexes using this compound as a ligand. These complexes have shown promising catalytic properties:
- Catalytic Applications : The formation of metal complexes with naphthalene-based ligands has been investigated for their potential in catalysis, particularly in organic reactions where they can enhance reaction rates and selectivity .
Case Study 1: Rooting Enhancement in Ornamental Plants
A study conducted on various ornamental plants demonstrated that treating cuttings with 200 mg/L of naphthalene acetic acid resulted in a significant increase in rooting success compared to untreated controls. The treated cuttings exhibited larger root systems and higher biomass accumulation, showcasing the efficacy of this compound in horticultural practices .
Case Study 2: Preharvest Drop Control in Apples
In commercial apple orchards, applications of this compound were implemented to prevent preharvest fruit drop. Results indicated a marked reduction in fruit drop rates compared to control groups, leading to improved yields and fruit quality during harvest seasons .
Data Table: Summary of Applications
Application Area | Specific Use Case | Observed Outcomes |
---|---|---|
Plant Growth Regulation | Rooting enhancement in cuttings | Increased rooting percentage and biomass |
Fruit Production | Control of preharvest fruit drop | Reduced drop rates; improved yield |
Environmental Impact | Toxicological assessments | Low toxicity; acceptable ecological risk |
Catalysis | Synthesis of metal complexes | Enhanced catalytic activity |
Mechanism of Action
The mechanism of action of 1-Methylnaphthalene-7-acetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. The exact molecular targets and pathways vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1-Naphthaleneacetic acid: Similar in structure but lacks the methyl group.
2-Methylnaphthalene: Similar in structure but lacks the acetic acid moiety.
Naphthoquinones: Oxidized derivatives with quinone structures.
Uniqueness
1-Methylnaphthalene-7-acetic acid is unique due to its specific combination of a methyl group and an acetic acid moiety attached to the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
1-Methylnaphthalene-7-acetic acid (MNA) is a derivative of naphthalene, characterized by its unique structure that includes a methyl group and an acetic acid moiety attached to the naphthalene ring system. This compound has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and agriculture.
This compound is classified under naphthalenes, which are known for their two fused benzene rings. Its chemical structure can be represented as follows:
This compound exhibits various chemical reactions, including oxidation, reduction, and electrophilic substitution, making it a versatile reagent in organic synthesis .
Antimicrobial Properties
Research has demonstrated that MNA exhibits significant antimicrobial activity. A study indicated that MNA can inhibit the growth of various pathogenic microorganisms, suggesting its potential as an antimicrobial agent . The mechanism of action likely involves disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
MNA has been investigated for its anticancer properties. Studies suggest that it induces apoptosis in cancer cells through modulation of specific signaling pathways. For instance, it was shown to inhibit mitochondrial ATP synthase, leading to reduced ATP production and increased reactive oxygen species (ROS) generation in cancer cells .
Plant Growth Regulation
In agricultural applications, MNA functions as a plant growth regulator. It is effective in promoting adventitious root formation in cuttings. Experiments have shown that soaking cuttings in MNA solutions significantly increases rooting percentages and root biomass compared to untreated controls . The optimal concentration for enhancing root growth was identified at 200 mg/l.
The biological activity of MNA is attributed to its interaction with various molecular targets. It modulates enzyme activities and influences gene expression related to cell growth and apoptosis. For example, it has been shown to affect the activity of indole-3-acetic acid oxidase (IAAO), an enzyme involved in auxin metabolism, thereby influencing plant growth .
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of MNA against several bacterial strains. The results indicated that MNA exhibited a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/ml for most tested strains, showcasing its potential as a natural antimicrobial agent .
Case Study 2: Cancer Cell Line Studies
In vitro studies on human breast cancer cell lines (MCF-7) revealed that MNA significantly inhibited cell proliferation. The treatment led to G1 phase arrest and increased apoptosis markers, indicating its role as a potential chemotherapeutic agent .
Comparative Analysis with Similar Compounds
Compound | Structure | Biological Activity |
---|---|---|
1-Naphthaleneacetic Acid | Lacks methyl group | Rooting agent |
2-Methylnaphthalene | Lacks acetic acid moiety | Limited biological activity |
Naphthoquinones | Oxidized derivatives | Antimicrobial properties |
This compound stands out due to its specific combination of functional groups that enhance its biological properties compared to other naphthalene derivatives .
Properties
Molecular Formula |
C13H12O2 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-(8-methylnaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C13H12O2/c1-9-3-2-4-11-6-5-10(7-12(9)11)8-13(14)15/h2-7H,8H2,1H3,(H,14,15) |
InChI Key |
OKZNXZMSDGKOGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=CC=C1)CC(=O)O |
Origin of Product |
United States |
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